

In-Depth Technical Guide: 4-Chloro-4-methylpentanenitrile (CAS 72144-70-8)

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Compound of Interest		
Compound Name:	4-Chloro-4-methylpentanenitrile	
Cat. No.:	B1305600	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for **4-Chloro-4-methylpentanenitrile** is limited. The information presented in this guide, particularly regarding experimental protocols and quantitative data, is largely based on established chemical principles and predictive models derived from analogous structures.

Introduction

4-Chloro-4-methylpentanenitrile is a halogenated aliphatic nitrile. Halogenated organic compounds and nitriles are classes of molecules with significant applications in organic synthesis and medicinal chemistry. The nitrile group can serve as a precursor to other functional groups and can participate in various pharmacologically relevant interactions.[1][2] The presence of a chlorine atom can influence the molecule's reactivity and physicochemical properties, making it an interesting candidate for further investigation in drug discovery and materials science.[3][4]

Chemical and Physical Properties

Quantitative data for **4-Chloro-4-methylpentanenitrile** is not readily available in public databases. The following table summarizes its basic identifiers and includes predicted physical properties based on computational models.



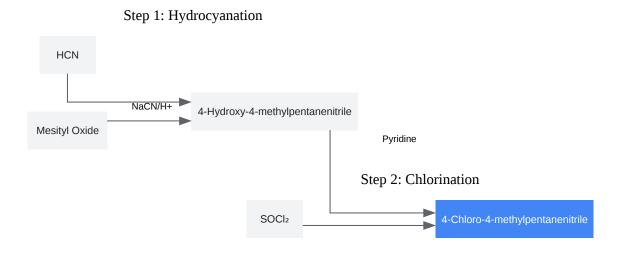
Property	Value	Source
CAS Number	72144-70-8	[5][6]
Molecular Formula	C ₆ H ₁₀ CIN	[5][6]
Molecular Weight	131.60 g/mol	Calculated
Predicted Boiling Point	~180-190 °C	Predictive Model
Predicted Density	~1.0 g/cm³	Predictive Model
Predicted Refractive Index	~1.45	Predictive Model
SMILES	CC(C)(CI)CC#N	
InChI	InChI=1S/C6H10CIN/c1- 6(2,7)4-3-5-8/h3-4H2,1-2H3	

Synthesis

A specific, validated synthesis protocol for **4-Chloro-4-methylpentanenitrile** is not documented in readily accessible literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A two-step synthesis starting from 4-hydroxy-4-methylpentanenitrile is a viable approach. This precursor can be synthesized from the corresponding cyanohydrin of mesityl oxide. The final step would involve the chlorination of the tertiary alcohol.

Proposed Synthetic Pathway





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Caption: Proposed two-step synthesis of **4-Chloro-4-methylpentanenitrile**.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Hydroxy-4-methylpentanenitrile

- Reaction Setup: A solution of mesityl oxide (1 equivalent) in a suitable solvent (e.g., ethanol)
 is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel,
 and cooled in an ice bath.
- Reagent Addition: A solution of sodium cyanide (1.1 equivalents) in water is added dropwise to the stirred solution of mesityl oxide.
- Acidification: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. Subsequently, the mixture is cooled again in an ice bath, and a dilute acid (e.g., sulfuric acid) is added dropwise to neutralize the excess cyanide and promote the formation of the cyanohydrin.
- Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over



anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 4-Chloro-4-methylpentanenitrile

- Reaction Setup: 4-Hydroxy-4-methylpentanenitrile (1 equivalent) is dissolved in a dry, aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet. The flask is cooled in an ice bath.
- Reagent Addition: Thionyl chloride (1.2 equivalents) is added dropwise to the stirred solution.
 A small amount of a base such as pyridine may be added to neutralize the HCl gas produced.[7][8][9]
- Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: The reaction mixture is carefully poured into ice-water to quench
 the excess thionyl chloride. The organic layer is separated, washed with a saturated sodium
 bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate. The
 solvent is removed by rotary evaporation, and the resulting crude product can be purified by
 vacuum distillation to yield 4-Chloro-4-methylpentanenitrile.

Spectroscopic Data (Predicted)

No experimental spectra for **4-Chloro-4-methylpentanenitrile** are publicly available. The following tables provide predicted spectroscopic data based on the analysis of similar structures.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.50	t	2H	-CH ₂ -CN
~2.10	t	2H	-C(CI)-CH ₂ -
~1.70	S	6Н	-C(CH3)2



Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (ppm)	Assignment
~118	-CN
~70	-C(CI)(CH ₃) ₂
~45	-CH ₂ -CN
~35	-C(CI)-CH ₂ -
~30	-C(CH ₃) ₂

Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)	Intensity	Assignment
~2250	Medium	C≡N stretch
~2980-2850	Strong	C-H stretch (aliphatic)
~1460, 1370	Medium	C-H bend (aliphatic)
~750	Strong	C-Cl stretch

Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
131/133	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl isotopes)
116	[M - CH ₃] ⁺
96	[M - CI]+
55	[C ₄ H ₇] ⁺

Applications in Drug Development

While there are no specific documented applications of **4-Chloro-4-methylpentanenitrile** in drug development, its structural motifs—a nitrile and a tertiary alkyl chloride—suggest potential areas of interest for medicinal chemists.

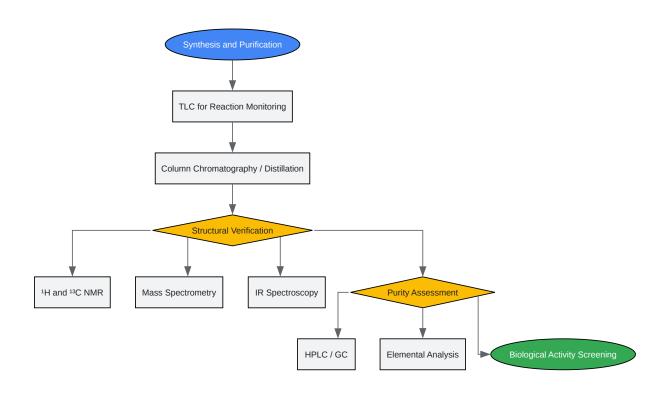


- Nitrile Group as a Pharmacophore: The nitrile group is present in several approved drugs and can act as a bioisostere for carbonyl groups or halogens, participate in hydrogen bonding, and modulate the electronic properties of a molecule.[1][2]
- Alkyl Halide as a Synthetic Handle: The tertiary chloride can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various other functional groups to create a library of derivatives for structure-activity relationship (SAR) studies.
- Metabolic Stability: The introduction of a nitrile group can sometimes block metabolically labile sites, potentially increasing the metabolic stability of a drug candidate.[1]

Experimental Workflow for Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like **4-Chloro-4-methylpentanenitrile**.





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Caption: General experimental workflow for synthesis and characterization.

Conclusion

4-Chloro-4-methylpentanenitrile, CAS number 72144-70-8, is a chemical compound for which there is a notable lack of published experimental data. Based on established chemical principles, this guide has provided a proposed synthetic route, predicted physicochemical and spectroscopic properties, and a general workflow for its characterization. The presence of both a nitrile and a tertiary alkyl chloride suggests its potential as a building block in synthetic and medicinal chemistry. Further experimental investigation is required to validate the predicted data and explore its potential applications.



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